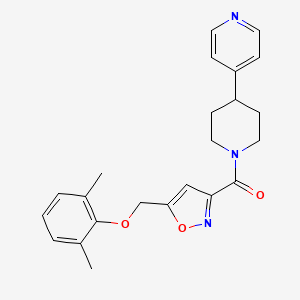

ダファジン-A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dafadine-A is a novel chemical compound known for its inhibitory effects on the DAF-9 cytochrome P450 enzyme in the nematode Caenorhabditis elegans. Dafadine-A is an analog of dafadine and has been extensively studied for its role in developmental biology and longevity research .

科学的研究の応用

Dafadine-A has a wide range of scientific research applications, including:

Developmental Biology: It is used to study the role of DAF-9 in developmental timing and dauer formation in Caenorhabditis elegans.

Longevity Research: Dafadine-A is used to investigate the molecular mechanisms underlying longevity and aging.

Cancer Research: It has been studied for its potential to inhibit the growth of melanoma cells by targeting CYP27A1.

Metabolic Studies: Dafadine-A is used to study the metabolic pathways involving cytochrome P450 enzymes.

作用機序

Dafadine-A exerts its effects by inhibiting the DAF-9 cytochrome P450 enzyme. This inhibition leads to the disruption of steroid hormone biosynthesis, which in turn affects developmental timing and dauer formation in Caenorhabditis elegans . In mammals, Dafadine-A inhibits CYP27A1, affecting cholesterol metabolism and potentially influencing cancer cell growth .

生化学分析

Biochemical Properties

Dafadine-A plays a crucial role in biochemical reactions by inhibiting the activity of cytochrome P450 enzymes. Specifically, it targets DAF-9 in Caenorhabditis elegans and CYP27A1 in mammals . These enzymes are involved in the metabolism of sterols and oxysterols, which are essential for various biological processes. Dafadine-A binds to the catalytic heme iron of these enzymes, thereby inhibiting their activity and affecting downstream metabolic pathways .

Cellular Effects

Dafadine-A has profound effects on various types of cells and cellular processes. In Caenorhabditis elegans, it induces dauer formation, a stress-resistant larval stage, by inhibiting DAF-9 . In mammalian cells, Dafadine-A inhibits CYP27A1, leading to reduced levels of 27-hydroxycholesterol, a metabolite that promotes cell proliferation and migration . This inhibition can attenuate the growth of melanoma spheroids and abrogate resistance to vemurafenib, a treatment for melanoma .

Molecular Mechanism

The molecular mechanism of Dafadine-A involves its binding to the catalytic center of cytochrome P450 enzymes, specifically DAF-9 and CYP27A1 . This binding inhibits the enzymatic activity, leading to a decrease in the production of sterol metabolites. In Caenorhabditis elegans, this inhibition promotes dauer formation and extends lifespan by up to 29% . In mammalian cells, the inhibition of CYP27A1 reduces the levels of 27-hydroxycholesterol, thereby affecting cell signaling pathways such as Rap1-PI3K/AKT .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dafadine-A have been observed to change over time. The compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to two years . Long-term exposure to Dafadine-A in Caenorhabditis elegans leads to dauer formation and extended lifespan, while in mammalian cells, it results in sustained inhibition of CYP27A1 and reduced cell proliferation .

Dosage Effects in Animal Models

The effects of Dafadine-A vary with different dosages in animal models. In Caenorhabditis elegans, a dose of approximately 25 µM is sufficient to induce dauer formation . In mammalian models, higher doses are required to achieve significant inhibition of CYP27A1 and its associated cellular effects . At high doses, Dafadine-A may exhibit toxic effects, including reduced cell viability and potential off-target interactions .

Metabolic Pathways

Dafadine-A is involved in metabolic pathways that include the inhibition of cytochrome P450 enzymes, specifically DAF-9 and CYP27A1 . These enzymes are responsible for the metabolism of sterols and oxysterols, which are crucial for cellular homeostasis. By inhibiting these enzymes, Dafadine-A affects the levels of metabolites such as 27-hydroxycholesterol, thereby influencing metabolic flux and cellular functions .

Transport and Distribution

Within cells and tissues, Dafadine-A is transported and distributed through interactions with transporters and binding proteins . Its distribution is influenced by its solubility and stability in various solvents. Dafadine-A accumulates in specific cellular compartments where it exerts its inhibitory effects on cytochrome P450 enzymes .

Subcellular Localization

Dafadine-A localizes to specific subcellular compartments, particularly those containing cytochrome P450 enzymes . It is directed to these compartments through targeting signals and post-translational modifications. The subcellular localization of Dafadine-A is crucial for its activity, as it needs to be in close proximity to its target enzymes to exert its inhibitory effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dafadine-A involves multiple steps, starting with the preparation of the isoxazoloamide core. The key steps include:

Formation of the Isoxazole Ring: This involves the reaction of 2,6-dimethylphenol with hydroxylamine to form the isoxazole ring.

Coupling with Piperidine: The isoxazole ring is then coupled with a piperidine derivative through a nucleophilic substitution reaction.

Final Assembly: The final step involves the coupling of the isoxazole-piperidine intermediate with a pyridine derivative to form Dafadine-A.

Industrial Production Methods

Industrial production of Dafadine-A follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield.

Purification: Using techniques such as recrystallization and chromatography to purify the final product.

Quality Control: Conducting rigorous quality control tests to ensure the purity and consistency of the compound.

化学反応の分析

Types of Reactions

Dafadine-A undergoes several types of chemical reactions, including:

Oxidation: Dafadine-A can be oxidized to form various oxidized derivatives.

Reduction: It can also undergo reduction reactions to form reduced derivatives.

Substitution: Dafadine-A can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Dafadine-A .

類似化合物との比較

Similar Compounds

Dafadine-B: Similar to Dafadine-A but with different substitutions on the benzene ring.

Dafadine-C: Another analog with distinct structural modifications.

Dafadine-D: Shares similar inhibitory properties but differs in its chemical structure.

Uniqueness

Dafadine-A is unique in its robust inhibition of DAF-9 and CYP27A1, making it a valuable tool for studying developmental biology and longevity.

特性

IUPAC Name |

[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-16-4-3-5-17(2)22(16)28-15-20-14-21(25-29-20)23(27)26-12-8-19(9-13-26)18-6-10-24-11-7-18/h3-7,10-11,14,19H,8-9,12-13,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSNPYIHDMIFOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC2=CC(=NO2)C(=O)N3CCC(CC3)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Dafadine-A interact with its target and what are the downstream effects?

A: Dafadine-A inhibits the activity of the sterol desaturase DAF-9 in C. elegans [, ]. This inhibition leads to a reduction in the biosynthesis of dafachronic acids, hormones that prevent dauer formation and promote reproductive growth [, ]. Consequently, Dafadine-A promotes dauer formation and extends the lifespan of the nematode.

Q2: What is known about the structure of Dafadine-A?

A2: Unfortunately, the provided research articles do not offer specific details about the molecular formula, weight, or spectroscopic data of Dafadine-A.

Q3: Are there any studies on the in vivo efficacy of Dafadine-A?

A: The research primarily focuses on the effects of Dafadine-A on C. elegans. Studies demonstrate that Dafadine-A promotes dauer formation and extends the lifespan of the nematode, suggesting in vivo efficacy in this model organism [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)